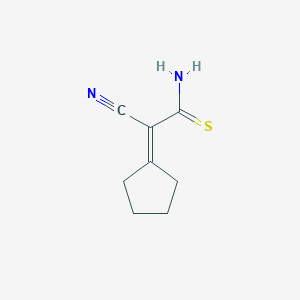

2-Cyano-2-cyclopentylideneethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclopentylideneethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXXZJAUUBAXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=S)N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353446 | |

| Record name | 2-cyano-2-cyclopentylideneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129224-51-7 | |

| Record name | 2-cyano-2-cyclopentylideneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Cyano-2-cyclopentylideneethanethioamide

An In-Depth Technical Guide to the Synthesis of 2-Cyano-2-cyclopentylideneethanethioamide

Abstract

This technical guide provides a comprehensive overview of the , a valuable α,β-unsaturated thioamide intermediate. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the underlying reaction mechanism, a step-by-step experimental protocol, and critical considerations for successful synthesis and characterization. The synthesis is achieved through a base-catalyzed Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Importance

α,β-Unsaturated thioamides are a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Their unique electronic properties, arising from the conjugated system incorporating a cyano, a thioamide, and a carbon-carbon double bond, make them highly reactive and useful precursors for the synthesis of various heterocyclic compounds. Thioamides, in general, are important structural motifs in numerous pharmacologically active molecules.[1][2] The title compound, this compound, combines these features, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The synthesis of this target molecule is predicated on the Knoevenagel condensation, a named reaction of significant importance in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically catalyzed by a base. In this specific case, the active methylene compound is 2-cyanothioacetamide, and the carbonyl compound is cyclopentanone.

Retrosynthetic Analysis and Mechanistic Insights

A retrosynthetic analysis of this compound reveals a straightforward disconnection across the cyclopentylidene double bond, leading back to two readily available starting materials: cyclopentanone and 2-cyanothioacetamide.

Caption: Retrosynthetic pathway for this compound.

The reaction proceeds via the Knoevenagel condensation mechanism. The key steps are:

-

Deprotonation: The basic catalyst removes a proton from the α-carbon of 2-cyanothioacetamide, which is highly acidic due to the electron-withdrawing effects of both the cyano and thioamide groups. This generates a stabilized carbanion.

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the catalyst to form a β-hydroxy thioamide.

-

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, this compound.

The dehydration step is the driving force for the reaction, as it results in a highly conjugated system.

Caption: Step-wise mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| Cyclopentanone | C₅H₈O | 84.12 | 120-92-3 | ≥99% |

| 2-Cyanothioacetamide | C₃H₄N₂S | 100.14 | 7357-70-2 | ≥97% |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Equipment

-

Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle with a stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-cyanothioacetamide (1.0 g, 10 mmol) in 30 mL of anhydrous ethanol. To this solution, add cyclopentanone (0.84 g, 10 mmol, 1.0 equivalent) followed by piperidine (0.1 mL, 1 mmol, 0.1 equivalent) as the catalyst.[3]

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 2 to 4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:2 v/v). The disappearance of the starting materials and the appearance of a new, more nonpolar spot corresponding to the product will indicate the reaction's completion.

-

Product Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A yellow precipitate of the crude product should form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with copious amounts of cold deionized water to remove any residual piperidine and other water-soluble impurities. Finally, wash with a small amount of cold diethyl ether to facilitate drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Characterization

The structure of the synthesized this compound (C₈H₁₀N₂S, Molar Mass: 166.25 g/mol )[4] can be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the protons on the cyclopentylidene ring and the -NH₂ protons of the thioamide. The allylic protons on the cyclopentane ring will likely appear as multiplets. The NH₂ protons may appear as a broad singlet.

-

¹³C NMR: Expect signals for the cyano carbon, the thioamide carbonyl carbon, the olefinic carbons of the cyclopentylidene group, and the aliphatic carbons of the cyclopentane ring.

-

FT-IR: Look for characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the N-H stretch of the thioamide (around 3100-3400 cm⁻¹), and the C=S stretch (around 1200-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Safety and Handling

-

2-Cyanothioacetamide: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Cyclopentanone: Flammable liquid and vapor. Harmful if swallowed.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficient reaction time or temperature; Impure starting materials. | Use fresh piperidine; Increase reflux time and monitor by TLC; Ensure starting materials are of high purity. |

| Formation of Oily Product | Impurities preventing crystallization. | Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce solidification; Purify by column chromatography. |

| Incomplete Reaction | Equilibrium not driven to completion. | If feasible, use a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium towards the product. |

Conclusion

The is efficiently achieved through a Knoevenagel condensation of cyclopentanone and 2-cyanothioacetamide. This method is robust, scalable, and utilizes readily available starting materials. The resulting α,β-unsaturated thioamide is a versatile intermediate with significant potential for the synthesis of complex heterocyclic systems relevant to medicinal chemistry and materials science. This guide provides a solid foundation for researchers to successfully synthesize and utilize this valuable chemical entity.

References

- Vertex AI Search. (n.d.). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.

- Biosynth. (n.d.). This compound.

- Ismail, N. A., Khalifa, F. A., Fekry, R. M., & Abdel Azim, Y. N. (1992). REACTIONS WITH CYANOTHIOACETAMIDE DERIVATIVES: A NEW ROUTE FOR THE SYNTHESIS OF 2-THIAZOLIN-4-ONE THIAZOLO[4,5-B]PYRIDINE, THIAZOLINONYLPYRAZOLE AND PYRANO[2,3-d]-1,3-THIAZOLE DERIVATIVES.

- Sigma-Aldrich. (n.d.). 2-Cyanothioacetamide 97.

- Google Patents. (n.d.). CN1489577A - Cyanoacetamide derivatives and preparation methods thereof.

- ResearchGate. (n.d.). Cyanothioacetamide: A polyfunctional reagent with broad synthetic utility.

- Wikipedia. (n.d.). Gewald reaction.

- ResearchGate. (n.d.). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.

- Al-Adiwish, W. M., Al-Azawi, F. W., & Al-Amiery, A. A. (2012). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 17(9), 10189–10198.

- ResearchGate. (n.d.). Direct Catalytic Asymmetric Conjugate Addition of Benzofuran‐3(2H)‐Ones to α,β‐Unsaturated Thioamides: Stereodivergent Synthesis of Rocaglaol.

- RSC Publishing. (n.d.). Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids.

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

- Google Patents. (n.d.). US6541667B1 - Methods for preparation of thioamides.

- Organic Chemistry Portal. (n.d.). Gewald Reaction.

- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.

- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

- ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.

- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- ResearchGate. (n.d.). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives.

- PubMed Central. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

Sources

- 1. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

physicochemical properties of 2-Cyano-2-cyclopentylideneethanethioamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-cyclopentylideneethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound stands as a molecule of interest due to its unique structural amalgamation of a thioamide, an α,β-unsaturated nitrile, and a cyclopentylidene moiety. Each of these functional groups imparts distinct chemical characteristics that collectively define the compound's behavior in various chemical and biological systems. The thioamide group, an isostere of the ubiquitous amide bond, offers altered electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable functional group in medicinal chemistry.[1][2][3] The α,β-unsaturated nitrile system provides a site for specific chemical reactions and contributes to the molecule's overall polarity and reactivity.[4][5] The non-polar cyclopentylidene group, on the other hand, influences the compound's lipophilicity and steric profile.

A thorough understanding of the is paramount for its effective application in research and drug development. These properties, including solubility, lipophilicity (LogP), and acidity (pKa), govern everything from its handling and storage to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide provides a comprehensive overview of the known and predicted , alongside detailed experimental protocols for their determination.

Chemical and Physical Identity

A clear identification of this compound is the first step in its scientific evaluation. The fundamental identifiers and structural information for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 129224-51-7 | [6] |

| Molecular Formula | C₈H₁₀N₂S | [6] |

| Molecular Weight | 166.25 g/mol | [6] |

| SMILES | C1CCC(=C(C#N)C(=S)N)C1 | [6] |

| Chemical Structure |  | N/A |

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its physicochemical properties can be predicted with reasonable accuracy based on its structure and data from analogous compounds. These predictions are invaluable for guiding experimental design and anticipating the compound's behavior.

| Property | Predicted Value/Range | Basis for Prediction |

| Melting Point | Solid at room temperature | The presence of polar functional groups capable of hydrogen bonding and dipole-dipole interactions suggests a crystalline solid state. |

| Boiling Point | > 200 °C (decomposes) | High due to strong intermolecular forces from the polar nitrile and thioamide groups.[4] |

| Solubility in Water | Sparingly soluble | The polar thioamide and nitrile groups can hydrogen bond with water, but the non-polar cyclopentylidene ring limits aqueous solubility.[4] |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | "Like dissolves like" principle; the molecule's polarity is compatible with polar organic solvents. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Based on computed values for structurally similar compounds like 2-Cyano-2-(pyrrolidin-2-ylidene)ethanethioamide (XLogP3: 0.3) and the contribution of the cyclopentylidene group.[7] |

| pKa (Acidity Constant) | 14-16 (Thioamide N-H) | Thioamide N-H protons are known to be more acidic than their amide counterparts.[1] |

| Polar Surface Area (PSA) | ~90 Ų | Calculated based on the contributions of the thioamide and nitrile groups. |

| Hydrogen Bond Donors | 2 (from -NH₂) | The thioamide group provides two hydrogen bond donors.[3] |

| Hydrogen Bond Acceptors | 2 (from N in nitrile and S in thioamide) | The nitrogen of the nitrile and the sulfur of the thioamide can act as hydrogen bond acceptors.[1][3] |

Spectroscopic Characterization Profile

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected key features in each spectrum are outlined below.

| Technique | Expected Key Features |

| ¹H NMR | - Singlet (broad, 2H) in the downfield region (δ 8-10 ppm) corresponding to the thioamide (-NH₂) protons. - Multiplets (8H) in the upfield region (δ 1.5-3.0 ppm) corresponding to the protons of the cyclopentylidene ring. |

| ¹³C NMR | - Signal in the downfield region (δ 200-210 ppm) characteristic of the thioamide carbonyl carbon (C=S).[1] - Signal around δ 115-120 ppm for the nitrile carbon (-C≡N). - Signals for the sp² carbons of the double bond and the cyclopentylidene ring. - Signals for the sp³ carbons of the cyclopentylidene ring. |

| Infrared (IR) Spectroscopy | - Strong absorption band around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch. - Absorption band around 1100-1140 cm⁻¹ for the thioamide C=S stretch.[1] - Two absorption bands in the range of 3100-3400 cm⁻¹ for the N-H stretching of the primary thioamide. - Absorption band around 1600-1650 cm⁻¹ for the C=C double bond stretch. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.25 m/z). - Characteristic fragmentation pattern involving the loss of the thioamide and cyano groups. |

Experimental Methodologies for Physicochemical Profiling

To provide actionable guidance for researchers, this section details the standard operating procedures for determining the key .

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate. For an accurate measurement, heat the block to a temperature about 10-15°C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2°C per minute.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting).

-

Reporting: The melting point should be reported as a range from the onset to the completion of melting. A narrow range (e.g., 1-2°C) is indicative of high purity.

Aqueous and Organic Solubility Assessment

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug delivery and formulation. A qualitative assessment can be quickly performed, followed by quantitative measurements if required.

Experimental Workflow:

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

-

Qualitative Assessment:

-

Place approximately 1-2 mg of the compound into a small test tube.

-

Add 1 mL of the solvent (e.g., water, ethanol, DMSO) in portions, vortexing after each addition.

-

Visually assess if the compound dissolves completely. Classify as very soluble, soluble, sparingly soluble, or insoluble.

-

-

Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

-

Determination of Partition Coefficient (LogP) using the Shake-Flask Method

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity, a key determinant of a drug's membrane permeability and overall ADME properties.

Experimental Workflow:

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Detailed Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase at a concentration where it is fully soluble.

-

Partitioning: In a suitable container, mix a known volume of the stock solution with a known volume of the other phase.

-

Equilibration: Shake the container for a sufficient time (e.g., 1-3 hours) to ensure that the compound has reached equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

-

Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For this compound, the primary acidic protons are expected to be on the thioamide nitrogen. Potentiometric titration involves monitoring the pH of a solution as a titrant is added, allowing for the determination of the pKa from the titration curve.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

-

Titration Procedure: Begin stirring the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show an inflection point, which corresponds to the equivalence point.

-

pKa Calculation: Determine the volume of titrant at the equivalence point. The pKa is equal to the pH of the solution at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

Conclusion

This compound is a molecule with a rich chemical functionality that suggests a unique profile of physicochemical properties. While extensive experimental data is not yet available, this guide has provided a robust framework for understanding and predicting its behavior based on its constituent functional groups. The thioamide and α,β-unsaturated nitrile moieties are expected to dominate its polarity, reactivity, and spectroscopic characteristics, while the cyclopentylidene group will contribute to its lipophilicity.

The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the key physicochemical parameters of this compound. A thorough characterization of its solubility, LogP, pKa, and other properties will be instrumental in unlocking its full potential in medicinal chemistry and other scientific endeavors.

References

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

-

Thioamides. Georganics. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

-

Chemistry of Thioamides. Springer Professional. [Link]

-

The Chemical Properties of Thioamides. ResearchGate. [Link]

-

2-Cyano-2-(pyrrolidin-2-ylidene)ethanethioamide | C7H9N3S | CID 917493. PubChem. [Link]

-

Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

-

α,β-Unsaturated Nitriles Definition. Fiveable. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides - Georganics [georganics.sk]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. biosynth.com [biosynth.com]

- 7. 2-Cyano-2-(pyrrolidin-2-ylidene)ethanethioamide | C7H9N3S | CID 917493 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of thioamide derivatives

An In-depth Technical Guide to the Biological Activity of Thioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thioamide moiety, a fascinating bioisostere of the canonical amide bond, has emerged from a niche chemical curiosity to a cornerstone in modern medicinal chemistry. By replacing the oxygen atom of an amide with sulfur, a cascade of subtle yet profound changes in physicochemical properties is initiated, unlocking a vast spectrum of biological activities. This guide provides a comprehensive exploration of the diverse therapeutic potential of thioamide derivatives. We will delve into the core mechanisms underpinning their antimicrobial, anticancer, antithyroid, and antiviral activities, supported by detailed pathway diagrams and experimental protocols. This document is designed to serve as a technical resource for researchers and drug development professionals, offering not just a summary of activities but also an understanding of the causal relationships between structure, mechanism, and therapeutic application.

The Thioamide Core: A Gateway to Novel Pharmacology

The strategic replacement of an amide's carbonyl oxygen with a sulfur atom is the defining feature of a thioamide. This single-atom substitution creates a unique electronic and steric profile that medicinal chemists can leverage to enhance biological activity, improve pharmacokinetic properties, and overcome drug resistance.[1][2]

Physicochemical Properties & The Power of Bioisosterism

Thioamides are considered classical bioisosteres of amides, but they are not merely passive replacements. Their distinct properties are the very source of their therapeutic advantages.[1]

-

Geometry and Bonding: The Carbon-Sulfur (C=S) double bond in a thioamide is significantly longer (~1.71 Å) than the Carbon-Oxygen (C=O) bond in an amide (~1.23 Å) due to sulfur's larger van der Waals radius.[1][3] This alters the local geometry and can influence how a molecule fits into a biological target's binding pocket.

-

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to amides.[1][3] This differential hydrogen bonding capability is critical for modulating target affinity and selectivity.

-

Lipophilicity and Stability: The presence of sulfur generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability.[1][2] Furthermore, thioamide bonds often exhibit greater resistance to enzymatic hydrolysis by proteases, leading to enhanced metabolic stability and longer in-vivo half-lives.[4][5]

These fundamental differences are summarized below.

| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') | Consequence in Drug Design |

| C=X Bond Length | ~1.23 Å | ~1.71 Å | Alters binding pocket interactions and molecular conformation.[3] |

| H-Bond Donating | Moderate | Stronger | Can form stronger H-bonds with target residues.[1][3] |

| H-Bond Accepting | Strong | Weaker | Reduces certain interactions, potentially increasing selectivity.[1] |

| Lipophilicity | Lower | Higher | May improve membrane permeability and bioavailability.[2] |

| Proteolytic Stability | Susceptible | More Resistant | Increases in-vivo half-life of peptide-based drugs.[4][6] |

| Dipole Moment | Higher | Lower | Influences solubility and binding energetics. |

Table 1: Comparative Physicochemical Properties of Amides vs. Thioamides and their implications.

A Spectrum of Biological Activity: Mechanisms and Applications

Thioamide-containing compounds demonstrate a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][7]

Antimicrobial Activity: The Fight Against Tuberculosis

Perhaps the most clinically significant application of thioamides is in the treatment of multidrug-resistant tuberculosis (MDR-TB).[8] Ethionamide (ETH) and its analogue Prothionamide (PTH) are cornerstone second-line drugs.[8][9]

Ethionamide is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target bacterium, Mycobacterium tuberculosis.[9][10] This targeted activation is a key feature of its mechanism.

-

Activation: The bacterial enzyme EthA, a monooxygenase, activates ETH.[9][10] This is the critical first step; mutations in the ethA gene are a common cause of resistance.

-

Adduct Formation: The activated form of ETH reacts with nicotinamide adenine dinucleotide (NAD+) to form a stable covalent ETH-NAD adduct.[8][11]

-

Target Inhibition: This adduct specifically binds to and inhibits the enzyme enoyl-acyl carrier protein reductase (InhA).[10][12]

-

Cell Wall Disruption: InhA is an essential enzyme in the biosynthesis of mycolic acids, the long-chain fatty acids that are the primary constituents of the mycobacterial cell wall.[9][10] By inhibiting InhA, ETH effectively halts cell wall construction, compromising the bacterium's structural integrity and leading to cell death.[9]

The causality here is clear: the bacterium's own enzyme, EthA, creates the weapon (the ETH-NAD adduct) that destroys a critical component of its own defense (the mycolic acid cell wall).

Antiviral Activity

The unique properties of thioamides have been exploited to develop novel antiviral agents.

-

SARS-CoV-2: Thioamide structures have been used as stable biomimetics for amide bonds in the development of inhibitors against the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. [8]Replacing a hydrolyzable amide bond with a more robust thioamide surrogate can significantly improve the biostability and pharmacokinetic profile of the inhibitor. [8]* HIV: Certain dithiobisbenzamide derivatives, which can form benzisothiazolones in vivo, show potent anti-HIV activity. Their mechanism involves targeting the HIV nucleocapsid protein (NCp7), which contains critical zinc finger domains. These thioamide-related compounds cause the ejection of zinc from these fingers, disrupting the protein's function and inhibiting viral replication. [13]

Synthetic Strategies for Thioamide Derivatives

The synthesis of thioamides is a well-established field, with both classical and modern methods available to drug development professionals.

-

Classical Thionation: The most common method involves the thionation of an existing amide using a sulfur-transfer reagent. Lawesson's reagent is the most famous of these, efficiently converting a carbonyl to a thiocarbonyl. [4][6]* Willgerodt-Kindler Reaction: This is a multi-component reaction that typically involves an aryl alkyl ketone, elemental sulfur, and an amine (like morpholine) to form a thioamide. [4][14]* Modern Approaches: More recent methods focus on efficiency and greener chemistry, including one-pot, three-component reactions of aldehydes, amines, and sulfur. [15][16]These methods avoid harsh reagents and offer a direct route to diverse thioamide libraries.

Key Experimental Protocols

Validating the biological activity of novel thioamide derivatives requires robust and reproducible experimental assays. The choice of assay is dictated by the intended therapeutic target.

Protocol: In Vitro Anticancer Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content. It was the standard assay used by the National Cancer Institute (NCI) for in vitro anticancer drug screening. [17] Causality: The principle is that SRB, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells. A decrease in bound dye in treated cells compared to untreated controls indicates cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the thioamide test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (absorbance) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Challenges and Future Perspectives

Despite their immense potential, the development of thioamide-based therapeutics is not without challenges. The primary concern is their potential chemical and metabolic instability, as the sulfur atom can be susceptible to oxidation by monooxygenase enzymes. [1]However, this property has been cleverly harnessed in prodrug strategies, as seen with ethionamide. [1][18] The future of thioamide research is bright. Their application in modifying peptides to enhance stability and bioavailability is a rapidly growing field. [4][6]As our understanding of complex biological targets deepens, the unique chemical properties of the thioamide group will continue to provide innovative solutions for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. [11]

Conclusion

Thioamide derivatives represent a versatile and powerful class of molecules in the landscape of drug discovery. Their unique physicochemical properties, derived from a simple oxygen-to-sulfur substitution, enable them to modulate a wide array of biological targets with high efficacy. From fighting drug-resistant bacteria and managing endocrine disorders to offering new strategies against cancer and viral infections, the thioamide core has proven its value. For drug development professionals, a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships is essential for unlocking the full therapeutic potential of this remarkable functional group.

References

- Vertex AI Search. (2009). Thioamides Drugs.

- National Institutes of Health (NIH). (2024). Unlocking the potential of the thioamide group in drug design and development - PMC.

- Patsnap Synapse. (2024).

- Pediatric Oncall.

- ChemicalBook. (n.d.). Mechanism of action of Ethionamide.

- PubMed. (n.d.). Metabolism of the antituberculosis drug ethionamide.

- Patsnap Synapse. (2024).

- My Endo Consult. (n.d.). Pharmacology of Thionamides.

- ResearchGate. (2025). Approaches for the synthesis of thioamides.

- My Endo Consult. (n.d.). Anti-Thyroid Drugs (Mechanism of Action).

- National Institutes of Health (NIH). (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC.

- ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis.

- Taylor & Francis Online. (2024). Full article: Unlocking the potential of the thioamide group in drug design and development.

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]t[1][19][20]riazolo[4,3-a]pyrimidines.

- Organic Chemistry Portal. (n.d.).

- Journal of Drug Delivery and Therapeutics. (2025). Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential.

- RSC Publishing. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF.

- BenchChem. (2025). Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery.

- National Institutes of Health (NIH). (2020).

- ResearchGate. (2024).

- Taylor & Francis Online. (n.d.). Thioamide – Knowledge and References.

- YouTube. (2024). Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole.

- Royal Society of Chemistry. (2021).

- PubMed Central. (n.d.).

- PubMed. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity.

- MDPI. (n.d.). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones.

- ResearchGate. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis.

- PubMed. (n.d.).

- National Institutes of Health (NIH). (n.d.). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC.

- Semantic Scholar. (2017).

- PubMed. (2011).

- ResearchGate. (n.d.). Preparation of optically active thioamide analogues.

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Ethionamide used for? [synapse.patsnap.com]

- 10. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 13. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]

- 15. Thioamide synthesis by thionation [organic-chemistry.org]

- 16. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 17. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thioamides [flipper.diff.org]

- 20. Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Initial Toxicity Screening of Cyclopentylidene Compounds: A Strategic Framework for Early De-risking

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentylidene moiety is a valuable scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic potential. However, like any chemical class, it presents a unique set of challenges regarding potential toxicity. Early and strategic assessment of a compound's safety profile is paramount, as toxicity is a leading cause of attrition in the drug development pipeline.[1][2] This guide presents a tiered, field-proven framework for the initial toxicity screening of novel cyclopentylidene compounds. Moving beyond a simple checklist of assays, we delve into the causality behind the experimental cascade, from cost-effective in silico predictions to foundational in vitro cytotoxicity and critical organ-specific safety assessments. Our objective is to provide a robust, self-validating system that empowers research teams to identify liabilities early, prioritize promising candidates, and allocate resources with greater confidence.

The Imperative for a Tiered Screening Approach

The journey from a hit compound to a clinical candidate is long and fraught with failure, with unforeseen toxicity being a major contributor to late-stage disappointments.[1][3] A front-loaded approach, where potential safety issues are identified as early as possible, is not just a regulatory expectation but a critical component of an efficient and ethical drug discovery program.[4][5][6] This guide advocates for a tiered screening cascade, a strategic sequence of experiments that balances throughput, cost, and biological complexity. The philosophy is to use broad, rapid, and cost-effective methods first to filter large numbers of compounds, followed by more complex and resource-intensive assays for a smaller, more promising set of molecules.

This workflow ensures that resources are focused on compounds with the highest likelihood of success, mitigating the financial and temporal risks of advancing a toxic entity.

Caption: Tiered toxicity screening workflow for new chemical entities.

Tier 1: Foundational Screening

The initial tier is designed for high-throughput screening to quickly eliminate compounds with overt liabilities.

In Silico Toxicity Prediction

Before a compound is even synthesized, computational methods can provide a valuable first pass on potential toxicity.[7] These in silico approaches use the chemical structure to predict biological activity based on data from previously studied molecules.[7][8]

-

Causality & Rationale: The "molecular similarity principle" posits that molecules with similar structures often have similar biological activities.[7] By leveraging vast databases of toxicological data, machine learning models can identify structural fragments or physicochemical properties associated with known toxicities. This is an exceptionally cost-effective way to flag potential issues, saving significant resources on chemical synthesis and biological testing.[7][9]

-

Key Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between chemical structure and toxicity.[8][10]

-

Structural Alerts (SAs): This approach identifies specific chemical substructures known to be associated with toxicity (e.g., mutagenicity, carcinogenicity).[7]

-

-

Trustworthiness: The predictive power of in silico models is highly dependent on the quality and diversity of the training data set.[11] Therefore, results should be treated as probabilistic flags rather than definitive proof of toxicity. A positive in silico finding should trigger closer scrutiny in subsequent in vitro assays.

General In Vitro Cytotoxicity

The first crucial wet-lab experiment is to assess a compound's general cytotoxicity—its ability to kill cells.[12] This provides a baseline measure of potency and a therapeutic window when compared to the compound's desired efficacy. In vitro cytotoxicity assays are rapid, inexpensive, and suitable for high-throughput screening.[13]

-

Causality & Rationale: A compound that indiscriminately kills all cells at or near its effective concentration is unlikely to be a viable drug candidate. These assays measure fundamental aspects of cell health, such as metabolic activity or membrane integrity. A significant loss in either indicates a cytotoxic event.

-

Key Assays:

-

Metabolic Viability Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial reductase enzymes, which are only active in living cells.[14] A decrease in signal corresponds to a decrease in viable, metabolically active cells.[12]

-

Membrane Integrity Assays (e.g., LDH Release): These assays measure the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the cell culture medium from damaged cells with leaky membranes.[12][14]

-

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

1. Materials & Reagents:

- Selected cell line (e.g., HepG2 for liver toxicity, HEK293 for general)

- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

- 96-well flat-bottom cell culture plates

- Test Compound (Cyclopentylidene derivative) stock solution in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

- Positive Control (e.g., Doxorubicin)

- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

2. Step-by-Step Methodology:

- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

- Compound Preparation: Prepare a 2x serial dilution of the test compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include "vehicle control" wells (medium with DMSO, final concentration ≤0.5%) and "untreated control" wells (medium only).

- Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

- MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

- Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

- Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

- Subtract the background absorbance (from wells with no cells).

- Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

- Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Quantitative data should be summarized for clear comparison.

| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| CP-001 | HepG2 | 48 | 12.5 |

| CP-002 | HepG2 | 48 | > 100 |

| CP-003 | HepG2 | 48 | 1.8 |

| Doxorubicin | HepG2 | 48 | 0.9 |

Tier 2: Specific Liability Assessment

Compounds that pass the general cytotoxicity screen (typically those with an IC₅₀ value significantly higher than their effective concentration) advance to more specific, mechanism-based toxicity assays.

Cardiotoxicity: hERG Channel Inhibition

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[15][16] Assessing hERG liability is a mandatory part of preclinical safety evaluation required by regulatory agencies.[15][17]

-

Causality & Rationale: The hERG channel is critical for the repolarization phase of the cardiac action potential.[15] Blockade of this channel by a drug delays repolarization, prolongs the QT interval, and increases the risk of developing a life-threatening arrhythmia called Torsades de Pointes.[15][17] Many structurally diverse compounds can bind within the channel's inner pore, making this a critical liability to check.

Caption: Mechanism of cardiotoxicity via hERG channel blockade.

-

Key Methodology: Automated Patch Clamp: While manual patch clamp is the gold standard, automated systems (e.g., QPatch, SyncroPatch) offer higher throughput for screening.[16][17][18] These systems physically isolate a single cell expressing the hERG channel and measure the ionic current flowing through it in response to a voltage protocol. The assay measures the percentage of current inhibition at various compound concentrations to determine an IC₅₀.[18]

1. Cell Preparation:

- Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

- Culture cells to 80-90% confluency.

- On the day of the experiment, detach cells using a non-enzymatic solution to create a single-cell suspension.[15]

2. System Setup & Execution:

- Prepare extracellular and intracellular solutions (buffers) as specified by the instrument manufacturer.[15]

- Prepare compound dilution series in the extracellular solution. A positive control (e.g., E-4031, a known hERG blocker) must be included.[18]

- Load the cell suspension, solutions, and compound plate into the automated patch-clamp system.

3. Data Acquisition Protocol:

- The system automates cell capture, sealing (to form a giga-ohm seal), and whole-cell configuration.

- A specific voltage protocol is applied to elicit the characteristic hERG tail current.[15][18]

- Record baseline currents in the vehicle solution.

- Sequentially apply increasing concentrations of the test compound, allowing 3-5 minutes at each concentration to reach a steady-state block.[15]

4. Data Analysis:

- Measure the peak tail current amplitude at each concentration.

- Calculate the percentage of inhibition relative to the vehicle control.[15]

- Plot % Inhibition vs. log[Concentration] to determine the IC₅₀ value.

Hepatotoxicity

The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[19] Early assessment of hepatotoxicity is crucial, as DILI is a major reason for the withdrawal of approved drugs.[19]

-

Causality & Rationale: Compounds can be directly toxic to hepatocytes (liver cells) or be converted into toxic reactive metabolites by metabolic enzymes like the Cytochrome P450 (CYP) family. This can lead to oxidative stress, mitochondrial dysfunction, and cell death.

-

Key Methodologies:

-

Hepatocyte Viability Assays: Similar to general cytotoxicity assays but performed using liver-derived cells (e.g., primary human hepatocytes, HepG2, or HepaRG cell lines) that better represent liver physiology.[3][19]

-

Reactive Metabolite Screening: Assays designed to "trap" unstable, reactive metabolites formed during metabolism, often using glutathione (GSH), to identify potential bioactivation pathways.

-

Metabolic Stability and CYP Inhibition

Understanding a compound's metabolic profile is key to predicting its pharmacokinetic behavior and potential for drug-drug interactions (DDIs).

-

Causality & Rationale: The CYP450 enzymes are a superfamily of enzymes responsible for metabolizing the majority of small-molecule drugs.[20] If a new compound strongly inhibits a major CYP enzyme (e.g., CYP3A4, 2D6), it can dangerously increase the concentration of co-administered drugs that are metabolized by that same enzyme.

-

Key Methodologies:

-

Metabolic Stability Assay: The compound is incubated with liver microsomes or hepatocytes, and its disappearance over time is measured by LC-MS/MS to determine its metabolic half-life.

-

CYP Inhibition Assays: These are often fluorescent or luminescent assays where the compound's ability to inhibit the activity of specific recombinant CYP enzymes is measured.[20]

-

Data Integration and Decision-Making

The true power of the tiered approach lies in the synthesis of all data points to form a holistic safety profile. A compound is not typically advanced or terminated based on a single result but on the collective evidence.

Caption: Decision-making logic based on integrated toxicity data.

A decision matrix should consider:

-

Therapeutic Index (TI): The ratio of the cytotoxicity IC₅₀ to the efficacy EC₅₀ (IC₅₀/EC₅₀). A TI > 100 is often desired.

-

hERG Safety Margin: The ratio of the hERG IC₅₀ to the anticipated maximum plasma concentration (Cmax) in humans. A margin > 30-100x is typically considered low risk.

-

Hepatotoxicity: Any indication of liver cell toxicity at concentrations near the therapeutic dose is a significant red flag.

Conclusion

The initial toxicity screening of cyclopentylidene compounds, or any new chemical series, must be a dynamic and integrated process. By employing a strategic, tiered cascade—beginning with predictive in silico models, followed by foundational in vitro cytotoxicity, and culminating in specific organ-level liability assays—researchers can build a comprehensive safety profile early in the discovery process. This evidence-based framework enables more informed decision-making, ensuring that only the most promising and safest compounds are advanced, ultimately increasing the efficiency and success rate of the drug development pipeline.

References

- Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today.

- MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.

- In Vitro Cytotoxicity Assay. Alfa Cytology.

- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.

- In Vitro Cytotoxicity Assays: Applic

- ADME-Tox Assays.

- MolToxPred: small molecule toxicity prediction using machine learning approach. PMC.

- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.

- Update on in vitro cytotoxicity assays for drug development. PubMed.

- In Vitro ADME and Toxicology Assays. Eurofins Discovery.

- Importance of ADME/Tox in Early Drug Discovery.

- ADME / Tox Screening.

- Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. Benchchem.

- ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform

- hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.

- Understanding FDA Guidelines for Toxicity Studies. HistologiX.

- In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.

- Use of in silico methods for assessing toxicity. YouTube.

- hERG Safety Assay.

- note for guidance on preclinical pharmacological and toxicological testing of vaccines. European Medicines Agency.

- PRECLINICAL TOXICOLOGY. Pacific BioLabs.

- Preclinical Toxicology Considerations for a Successful IND Applic

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

- Herg Assay Services. Reaction Biology.

- hERG Screening.

- Toxicity Screening: 7 Str

- Toxicological screening. PMC - PubMed Central - NIH.

- (PDF) Early toxicity screening strategies.

- Early toxicity screening and selection of lead compounds for parasitic diseases. PubMed.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. histologix.com [histologix.com]

- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. kosheeka.com [kosheeka.com]

- 14. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. Early toxicity screening and selection of lead compounds for parasitic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]

A Comprehensive Technical Guide to the Solubility and Stability Evaluation of 2-Cyano-2-cyclopentylideneethanethioamide

Introduction

2-Cyano-2-cyclopentylideneethanethioamide (C₈H₁₀N₂S, Mol. Wt. 166.25 g/mol ) is a novel chemical entity featuring a unique combination of functional groups: a thioamide, a cyano group, and a cyclopentylidene ring. This structure presents both opportunities and challenges for its development as a potential therapeutic agent. The thioamide group, an isostere of the more common amide, can significantly alter physicochemical properties such as hydrogen bonding, reactivity, and metal affinity, potentially enhancing target interactions or improving metabolic stability.[1][2] Concurrently, the cyano moiety is a well-recognized pharmacophore that can improve pharmacokinetic profiles and binding affinity.[3][4] However, the overall structure, particularly the non-polar cyclopentylidene ring, suggests that the compound may exhibit low aqueous solubility, a major hurdle in drug development that can impede bioavailability and complicate formulation.[5]

Given the absence of published experimental data for this specific molecule, this guide serves as a comprehensive framework for researchers, scientists, and drug development professionals. It outlines the necessary protocols and scientific rationale for thoroughly characterizing the solubility and stability of this compound. This document provides not just procedural steps, but the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Part 1: Solubility Characterization Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.[6] Therefore, a rigorous assessment of solubility in various aqueous and biorelevant media is a foundational step in preclinical development.[1]

Predicted Solubility Profile

Based on its constituent functional groups, this compound is predicted to be a poorly water-soluble compound. The cyclopentylidene ring contributes significantly to its lipophilicity. While the thioamide and cyano groups add polarity, the thioamide is a weaker hydrogen bond acceptor than its amide counterpart, which may limit aqueous solubility.[7] Early-stage solubility screening is therefore essential to identify potential formulation challenges.[6][8]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility. It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[8]

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials, each containing a precisely known volume of the selected test solvent. The excess solid is crucial to ensure saturation is reached.

-

Solvent Systems:

-

Aqueous Buffers: Utilize buffers simulating physiological pH ranges (e.g., pH 1.2, 4.5, 6.8, and 7.4).[9]

-

Biorelevant Media: Employ Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) for a more accurate prediction of in vivo dissolution.

-

Co-solvents: Test solubility in mixtures of water with common organic solvents (e.g., ethanol, propylene glycol, PEG 400) to explore potential formulation strategies.[10]

-

Organic Solvents: Include Dimethyl Sulfoxide (DMSO) and Methanol, common solvents for initial stock solution preparation in high-throughput screening.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification: HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for accurate quantification due to its specificity and sensitivity.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[11][12]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).[11]

-

Detection: Given the presence of chromophores, UV detection should be employed. A wavelength scan should be performed to determine the λmax for optimal sensitivity.

-

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[12]

An alternative for high-throughput screening could be a colorimetric method based on the reaction of the thioamide's thiol group (in a basic medium) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product measurable around 412 nm.[7][13]

Data Presentation: Solubility Data Summary

All quantitative solubility data should be organized into a clear, structured table for easy comparison and interpretation.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | ||

| 0.1 N HCl (pH 1.2) | 37 | ||

| Acetate Buffer (pH 4.5) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| FaSSIF | 37 | ||

| 20% Ethanol in Water | 25 | ||

| DMSO | 25 |

Visualization: Solubility Testing Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development.[14] Forced degradation (stress testing) is performed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used—a prerequisite for a "stability-indicating" assay.[14][15]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products. A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[16]

Methodology:

-

Acidic Hydrolysis:

-

Procedure: Dissolve the compound in a solution of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Rationale: The thioamide and nitrile functionalities can be susceptible to acid-catalyzed hydrolysis.[17] Samples should be neutralized before HPLC analysis.

-

-

Basic Hydrolysis:

-

Procedure: Dissolve the compound in 0.1 N NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40 °C), monitoring at various time points.

-

Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for these functional groups. The reaction should be neutralized before analysis.

-

-

Oxidative Degradation:

-

Procedure: Expose the compound in solution to a range of hydrogen peroxide concentrations (e.g., 3% to 30% H₂O₂) at room temperature.

-

Rationale: The thioamide group is known to be susceptible to oxidation, which could convert the C=S bond to a C=O bond (forming the corresponding amide) or other sulfur oxides.

-

-

Thermal Degradation:

-

Procedure:

-

Solid State: Store the solid API in a controlled temperature oven (e.g., 80 °C).

-

Solution State: Reflux a solution of the API in a suitable solvent (e.g., water or 50:50 acetonitrile:water).

-

-

Rationale: To assess the impact of heat on the molecule's stability during manufacturing and storage.

-

-

Photostability:

-

Procedure: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel sample should be protected from light as a control.

-

Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.

-

Analytical Strategy for Stability Assessment

The same validated HPLC method used for solubility testing should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity and to detect any co-eluting degradants. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By comparing the mass-to-charge ratio of the degradant peaks with the parent compound, potential structural changes (e.g., hydrolysis, oxidation) can be hypothesized.[16]

Data Presentation: Forced Degradation Summary

| Stress Condition | Time/Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradants |

| 0.1 N HCl at 60 °C | 24 hours | ||||

| 0.1 N NaOH at RT | 8 hours | ||||

| 10% H₂O₂ at RT | 8 hours | ||||

| Thermal (Solid, 80 °C) | 48 hours | ||||

| Photolytic (Solution) | ICH Q1B |

RRT = Relative Retention Time

Visualization: Hypothetical Degradation Pathways

Sources

- 1. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. saudijournals.com [saudijournals.com]

- 12. jddtonline.info [jddtonline.info]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Unlocking a New Chemical Space: A Technical Guide to the Discovery and Isolation of Novel Thioamide Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thioamide Resurgence

In the landscape of medicinal chemistry, the amide bond is ubiquitous, a cornerstone of peptide structure and the backbone of countless therapeutic agents. Its sulfur-containing cousin, the thioamide, has historically been viewed as a mere isostere, an interesting but niche modification. However, a growing body of research is repositioning the thioamide from a chemical curiosity to a powerful tool in drug design.[1][2] The replacement of the carbonyl oxygen with sulfur imparts a unique set of physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct electronic characteristics.[3][4][5] These changes can lead to enhanced metabolic stability, improved cell permeability, and novel mechanisms of action.[3] From potent antitubercular prodrugs like ethionamide to natural products with unique cytotoxic activities like closthioamide, the therapeutic potential of thioamides is undeniable.[3][6][7]

This guide serves as a comprehensive technical resource for researchers embarking on the exploration of this promising chemical space. We will move beyond theoretical discussions to provide field-proven insights and detailed methodologies for the discovery, synthesis, isolation, and characterization of novel thioamide compounds. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure reproducibility and trustworthiness in your research endeavors.

Part 1: Discovery Strategies for Novel Thioamides

The search for new chemical entities is the foundational step in drug discovery. For thioamides, this journey can begin either by exploring nature's vast biosynthetic repertoire or by constructing diverse molecular libraries through chemical synthesis.

Mining Nature's Blueprint: Natural Product Discovery

Nature remains an unparalleled chemist, with microorganisms producing an immense diversity of structurally complex and biologically active secondary metabolites. The discovery of closthioamide, an unprecedented polythioamide antibiotic from the anaerobic bacterium Clostridium cellulolyticum, underscores the potential of exploring unique ecological niches for novel thioamide-containing natural products.[3][6]

A Causality-Driven Approach: The choice to investigate extremophiles or underexplored microbial phyla is a strategic one. These organisms have evolved unique biosynthetic pathways to survive in competitive environments, often leading to the production of compounds with novel scaffolds and modes of action.

The process begins with systematic screening of microbial or plant extracts, followed by a cascade of steps to identify and validate bioactive hits.

Caption: Workflow for the discovery and isolation of thioamides from natural sources.

Architecting Diversity: Synthetic Approaches

While nature provides inspiration, chemical synthesis offers limitless possibilities for creating novel structures and building focused libraries for structure-activity relationship (SAR) studies.

Classical Thionation: The direct conversion of an amide to a thioamide is the most traditional approach. Reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent are effective but often require harsh conditions (high temperatures, anhydrous solvents), limiting their use on sensitive substrates.[6][8][9]

Modern Synthetic Methodologies: Recent advancements have focused on milder, more versatile, and higher-yielding reactions. The Willgerodt-Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur, is a powerful method for generating diverse thioamides.[6][9][10][11]

This protocol provides an efficient, rapid synthesis of thioamides, leveraging microwave energy to accelerate the reaction.[8][11]

Objective: To synthesize N-benzylthiobenzamide from benzaldehyde, benzylamine, and elemental sulfur.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Benzylamine (1.0 mmol, 107 mg)

-

Elemental Sulfur (S₈) (1.5 mmol, 48 mg)

-

1-Methyl-2-pyrrolidone (NMP), 2 mL

-

Microwave synthesis vial (10 mL) with stir bar

-

Ethyl acetate, Hexanes, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: To a 10 mL microwave synthesis vial, add benzaldehyde (1.0 mmol), benzylamine (1.0 mmol), elemental sulfur (1.5 mmol), and a magnetic stir bar.

-

Solvent Addition: Add 2 mL of NMP to the vial. Seal the vial securely with a cap.

-

Causality Check: NMP is used as a high-boiling polar aprotic solvent, ideal for microwave heating and for solubilizing the reactants.

-

-

Microwave Irradiation: Place the vial in the cavity of a microwave synthesizer. Irradiate the mixture at 150°C for 10 minutes.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product should be UV active.

-

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

-

Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.

-

Washing: Combine the organic layers and wash with 20 mL of brine.

-